GZD824
Overview
Description
Mechanism of Action
Target of Action
The primary target of GZD824 is the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML). This compound is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which confers resistance against all first- and second-generation tyrosine kinase inhibitors .
Mode of Action
This compound acts as an ATP binding-site inhibitor of the wild type Bcr-Abl kinase and its mutants . It binds tightly to Bcr-Abl (WT) and Bcr-Abl (T315I) with Kd values of 0.32 and 0.71 nM, respectively . This binding inhibits the kinase functions of Bcr-Abl, thereby suppressing the proliferation of Bcr-Abl-positive cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the SRC kinase and PI3K/AKT pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells .
Additionally, this compound inhibits the General Control Non-derepressible 2 (GCN2) pathway in cancer cells . GCN2 drives cellular adaptation to amino acid limitation by activating the integrated stress response that induces Activating Transcription Factor 4 (ATF4) . This compound suppresses GCN2 activation, eIF2α phosphorylation, and ATF4 induction during amino acid starvation stress .
Pharmacokinetics
This compound has good oral bioavailability (48.7%) and a reasonable half-life (10.6 hours), which makes it suitable for oral administration . These properties contribute to its promising in vivo antitumor efficacy .
Result of Action
At the molecular level, this compound decreases cell viability, induces cell-cycle arrest, and causes apoptosis in pre-B ALL cells . At the cellular level, this compound sensitizes certain cancer cells to amino acid starvation stress, similar to ATF4 knockdown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .
Industrial Production Methods
Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .
Chemical Reactions Analysis
Types of Reactions
HQP1351 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: HQP1351 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
HQP1351 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.
Biology: Employed in research to understand the mechanisms of resistance in chronic myeloid leukemia and other cancers.
Medicine: Investigated for its therapeutic potential in treating chronic myeloid leukemia, acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors such as gastrointestinal stromal tumors .
Comparison with Similar Compounds
Similar Compounds
Ponatinib: Another third-generation BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia with resistance to first- and second-generation inhibitors.
Asciminib: A novel allosteric inhibitor of BCR-ABL that binds to the myristoyl-binding site of the protein
Uniqueness of HQP1351
HQP1351 is unique in its ability to overcome resistance conferred by the T315I mutation, which is a significant challenge in the treatment of chronic myeloid leukemia. Its efficacy and safety profile make it a promising therapeutic option for patients who have failed other tyrosine kinase inhibitors .
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBVRDEOITLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257628-77-5 | |
Record name | Olverembatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HQP1351 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLVEREMBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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